N-ethyl-3,4-dimethoxyaniline
Overview
Description
N-ethyl-3,4-dimethoxyaniline is an organic compound with the molecular formula C10H15NO2. It is a derivative of aniline, featuring an ethyl group and two methoxy groups attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-3,4-dimethoxyaniline can be synthesized through several methods. One common approach involves the alkylation of 3,4-dimethoxyaniline with ethyl halides under basic conditions. This reaction typically uses a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted anilines, and various functionalized aromatic compounds .
Scientific Research Applications
N-ethyl-3,4-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-ethyl-3,4-dimethoxyaniline involves its interaction with various molecular targets. The methoxy groups and the ethyl group influence its reactivity and binding affinity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyaniline: Lacks the ethyl group, leading to different reactivity and applications.
N-methyl-3,4-dimethoxyaniline: Features a methyl group instead of an ethyl group, affecting its chemical properties.
N-ethyl-2,5-dimethoxyaniline: Has methoxy groups at different positions, resulting in distinct chemical behavior
Uniqueness
N-ethyl-3,4-dimethoxyaniline is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles. This makes it valuable for specific synthetic and industrial applications .
Properties
IUPAC Name |
N-ethyl-3,4-dimethoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-11-8-5-6-9(12-2)10(7-8)13-3/h5-7,11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQJBOMPGWYIRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506884 | |
Record name | N-Ethyl-3,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32953-13-2 | |
Record name | N-Ethyl-3,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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